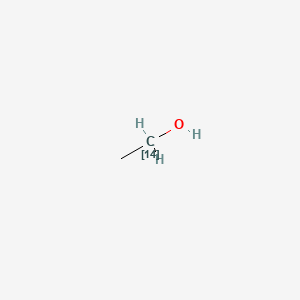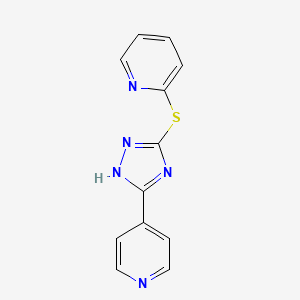
4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)-: is a heterocyclic compound that contains both triazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the pyridylmercapto and pyridyl groups in the triazole ring enhances its ability to interact with various biological targets, making it a versatile scaffold for drug design.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylthiourea with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridylmercapto group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: The compound has shown promise in preclinical studies as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a potential candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
作用機序
The mechanism of action of 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
4H-1,2,4-Triazole, 3-(2-pyridyl)-5-(4-pyridyl)-: Lacks the mercapto group, which may reduce its ability to form certain interactions.
4H-1,2,4-Triazole, 3-(2-thienyl)-5-(4-pyridyl)-: Contains a thienyl group instead of a pyridylmercapto group, altering its electronic properties and reactivity.
4H-1,2,4-Triazole, 3-(2-furyl)-5-(4-pyridyl)-: Contains a furyl group, which may affect its biological activity and binding affinity.
Uniqueness: The presence of both pyridylmercapto and pyridyl groups in 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- enhances its ability to interact with a wide range of biological targets, making it a versatile and unique compound in medicinal chemistry.
特性
CAS番号 |
3652-27-5 |
|---|---|
分子式 |
C12H9N5S |
分子量 |
255.30 g/mol |
IUPAC名 |
2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C12H9N5S/c1-2-6-14-10(3-1)18-12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) |
InChIキー |
IVHJYIJZCMADLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SC2=NNC(=N2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
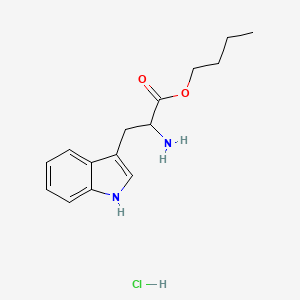
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)
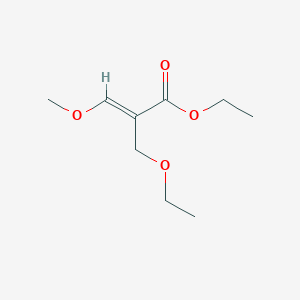
![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)
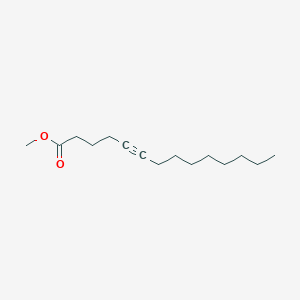
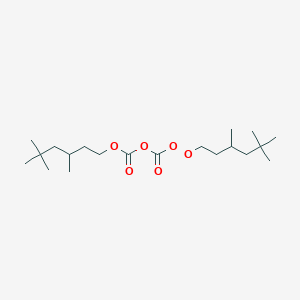
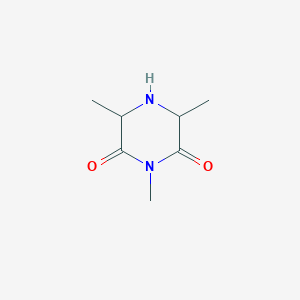
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
